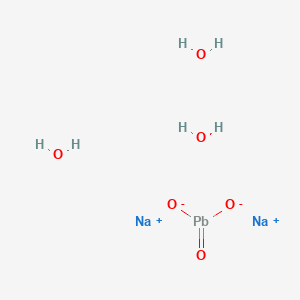
1-propyl-1H-tétrazol-5-amine
Vue d'ensemble
Description
1-propyl-1H-tetrazol-5-amine is a nitrogen-rich heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, material science, and coordination chemistry. The compound’s structure consists of a five-membered ring with four nitrogen atoms and one carbon atom, making it highly stable and versatile .
Applications De Recherche Scientifique
1-propyl-1H-tetrazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in DNA synthesis and as a probe for studying biological processes.
Medicine: Investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials science
Mécanisme D'action
Target of Action
1-Propyl-1H-tetrazol-5-amine is a derivative of tetrazole, a class of compounds known for their wide range of biological activities . . Tetrazoles and their derivatives have been found to interact with various biological targets, but the specific interactions of 1-propyl-1H-tetrazol-5-amine remain to be elucidated .
Mode of Action
Tetrazoles are known to interact with their targets through various mechanisms, including hydrogen bonding and electrostatic interactions
Biochemical Pathways
Tetrazoles and their derivatives are known to be involved in a variety of biological processes
Result of Action
Tetrazoles and their derivatives are known to have a wide range of biological activities
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds
Analyse Biochimique
Biochemical Properties
1-Propyl-1H-tetrazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The tetrazole ring in 1-propyl-1H-tetrazol-5-amine can act as a bioisostere of carboxylic acids, allowing it to mimic the behavior of these acids in biological systems . This compound has been shown to interact with enzymes such as cyclooxygenase, where it can inhibit the enzyme’s activity, leading to anti-inflammatory effects . Additionally, 1-propyl-1H-tetrazol-5-amine can form stable complexes with metal ions, which can further influence its biochemical properties and interactions .
Cellular Effects
1-Propyl-1H-tetrazol-5-amine has been observed to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of key enzymes and receptors. For example, 1-propyl-1H-tetrazol-5-amine has been shown to inhibit the activity of cyclooxygenase, leading to reduced production of pro-inflammatory mediators . This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 1-propyl-1H-tetrazol-5-amine involves its ability to bind to specific biomolecules and modulate their activity. For instance, 1-propyl-1H-tetrazol-5-amine can bind to the active site of cyclooxygenase, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, this compound can interact with metal ions, forming stable complexes that can influence its biochemical properties and interactions with other biomolecules . These interactions can lead to changes in gene expression and cellular metabolism, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-propyl-1H-tetrazol-5-amine have been observed to change over time. The stability of this compound can be influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that 1-propyl-1H-tetrazol-5-amine can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-propyl-1H-tetrazol-5-amine in animal models vary with different dosages. At low doses, this compound has been shown to exhibit anti-inflammatory and analgesic effects by inhibiting cyclooxygenase activity . At higher doses, 1-propyl-1H-tetrazol-5-amine can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the biological activity of the compound increases with dosage up to a certain point, beyond which adverse effects become more prominent .
Metabolic Pathways
1-Propyl-1H-tetrazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that can further interact with biomolecules . The metabolic flux of 1-propyl-1H-tetrazol-5-amine can be affected by factors such as enzyme activity and the availability of cofactors, which can influence its biological effects .
Transport and Distribution
Within cells and tissues, 1-propyl-1H-tetrazol-5-amine is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters, allowing it to accumulate in certain tissues . The distribution of 1-propyl-1H-tetrazol-5-amine can be influenced by factors such as its lipophilicity and the presence of binding proteins that facilitate its transport .
Subcellular Localization
The subcellular localization of 1-propyl-1H-tetrazol-5-amine can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1-propyl-1H-tetrazol-5-amine can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of this compound can also be affected by its interactions with other biomolecules, which can direct it to specific subcellular sites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-propyl-1H-tetrazol-5-amine can be synthesized through various methods. One common approach involves the reaction of propylamine with sodium azide and triethyl orthoformate under acidic conditions. This method typically yields the desired tetrazole derivative with good efficiency .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to minimize environmental impact while maintaining high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-propyl-1H-tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted tetrazoles, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-tetrazole: The parent compound of the tetrazole family, known for its stability and versatility.
5-aminotetrazole: A derivative with similar biological activities and applications.
1-methyl-1H-tetrazol-5-amine: Another tetrazole derivative with comparable properties
Uniqueness
1-propyl-1H-tetrazol-5-amine stands out due to its unique propyl substituent, which can influence its chemical reactivity and biological activity. This structural variation allows for the exploration of different applications and potential therapeutic uses .
Propriétés
IUPAC Name |
1-propyltetrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-2-3-9-4(5)6-7-8-9/h2-3H2,1H3,(H2,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCUYFVAKOESSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277699 | |
| Record name | 1-propyl-1H-tetrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5340-04-5 | |
| Record name | NSC3612 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-propyl-1H-tetrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1614407.png)



![Cyclohexyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1614412.png)

